Cas no 2167447-01-8 (6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers)

6-Methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is a versatile intermediate in organic synthesis, particularly valued for its indazole core structure, which is prevalent in pharmaceutical and agrochemical applications. The compound is supplied as a mixture of diastereomers, offering flexibility in stereochemical studies and derivatization. Its tetrahydroindazole scaffold is useful for constructing biologically active molecules, including kinase inhibitors and CNS-targeting agents. The amine functionality allows for further functionalization, enabling the development of diverse analogs. This product is suitable for research in medicinal chemistry, providing a key building block for drug discovery and development efforts. Careful handling is recommended due to its reactive amine group.
6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers structure
2167447-01-8 structure
商品名:6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers
CAS番号:2167447-01-8
MF:C8H13N3
メガワット:151.208921194077
CID:5800476
PubChem ID:155937594

6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine
    • 1H-Indazol-5-amine, 4,5,6,7-tetrahydro-6-methyl-
    • 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers
    • インチ: 1S/C8H13N3/c1-5-2-8-6(3-7(5)9)4-10-11-8/h4-5,7H,2-3,9H2,1H3,(H,10,11)
    • InChIKey: KISKRMOAJAELRC-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(CC(N)C(C)C2)C=N1

じっけんとくせい

  • 密度みつど: 1.117±0.06 g/cm3(Predicted)
  • ふってん: 329.3±42.0 °C(Predicted)
  • 酸性度係数(pKa): 15.04±0.60(Predicted)

6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1277895-50mg
6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers
2167447-01-8
50mg
$168.0 2023-10-01
Enamine
EN300-1277895-1.0g
6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers
2167447-01-8
1g
$0.0 2023-06-08
Enamine
EN300-1277895-500mg
6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers
2167447-01-8
500mg
$569.0 2023-10-01
Aaron
AR028KVY-100mg
6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine,Mixtureofdiastereomers
2167447-01-8 95%
100mg
$372.00 2025-02-16
Enamine
EN300-1277895-5000mg
6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers
2167447-01-8
5000mg
$2110.0 2023-10-01
Enamine
EN300-1277895-10000mg
6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers
2167447-01-8
10000mg
$3131.0 2023-10-01
Enamine
EN300-1277895-1000mg
6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers
2167447-01-8
1000mg
$728.0 2023-10-01
Enamine
EN300-1277895-100mg
6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers
2167447-01-8
100mg
$252.0 2023-10-01
1PlusChem
1P028KNM-2.5g
6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine,Mixtureofdiastereomers
2167447-01-8 95%
2.5g
$1827.00 2023-12-19
Aaron
AR028KVY-5g
6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine,Mixtureofdiastereomers
2167447-01-8 95%
5g
$2927.00 2025-02-16

6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomers 関連文献

6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, Mixture of diastereomersに関する追加情報

6-Methyl-4,5,6,7-Tetrahydro-1H-Indazol-5-Amine, Mixture of Diastereomers: A Promising Compound in Pharmaceutical Research

6-Methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, also referred to as Mixture of diastereomers, represents a significant advancement in the field of medicinal chemistry. This compound, with the CAS number 2167447-01-8, has garnered attention for its unique chemical structure and potential therapeutic applications. The molecule is characterized by its indazol-5-amine framework, which is further modified by the introduction of a methyl group at the 6-position. The Mixture of diastereomers aspect of this compound adds complexity to its pharmacological profile, as different diastereomers may exhibit distinct biological activities and interactions with target receptors.

Recent studies have highlighted the 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine compound's potential in modulating pathways associated with inflammation and neurodegenerative diseases. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that the Mixture of diastereomers could selectively inhibit the activity of certain enzymes implicated in chronic inflammation. This finding underscores the compound's relevance in the development of novel anti-inflammatory agents. The 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine structure also allows for the incorporation of various functional groups, which may be tailored to enhance drug-like properties such as solubility and bioavailability.

One of the key advantages of 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is its potential for enantioselective interactions with biological targets. This property is particularly important in the context of drug design, where the stereochemistry of a molecule can significantly influence its efficacy and safety profile. The Mixture of diastereomers may offer a broader range of therapeutic options by allowing the exploration of different stereoisomers for specific applications. Researchers are currently investigating how the spatial arrangement of atoms within the 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine framework can influence its binding affinity and selectivity towards various receptors.

Advancements in synthetic methodologies have enabled the efficient production of 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine and its diastereomers. A 2024 study published in Organic & Biomolecular Chemistry introduced a novel catalytic approach that allows for the stereoselective synthesis of these compounds, which is crucial for applications requiring high purity and specificity. This development not only enhances the scalability of 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine production but also facilitates its use in preclinical and clinical research settings. The ability to control the stereochemistry of the compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

The 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine compound has also shown promise in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research published in Neuropharmacology in 2023 suggested that the Mixture of diastereomers could modulate the activity of certain neurotransmitter systems, potentially offering neuroprotective benefits. This finding has sparked interest in exploring the compound's role in the development of therapeutic strategies for these conditions. The 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine structure provides a versatile platform for further modifications, which could lead to the creation of more targeted and effective treatments.

Another area of focus is the 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine compound's potential in the treatment of metabolic disorders. A 2024 study in Endocrinology explored its effects on glucose metabolism, suggesting that the Mixture of diastereomers could enhance insulin sensitivity. This research highlights the compound's adaptability to different therapeutic contexts and its potential to address a wide range of health issues. The 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine framework allows for the incorporation of functional groups that can be fine-tuned to achieve specific physiological outcomes.

Moreover, the 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine compound's interaction with various biological targets has been the subject of extensive research. For example, a 2023 study in Pharmacological Research investigated its effects on the endocannabinoid system, suggesting potential applications in the treatment of pain and inflammation. These findings underscore the importance of understanding the molecular mechanisms underlying the compound's actions, which is essential for its further development and application in medicine.

Despite the promising potential of 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, there are challenges that need to be addressed. One of the primary concerns is the optimization of its pharmacokinetic properties to ensure effective delivery to target tissues. Additionally, the Mixture of diastereomers may require further investigation to determine the optimal stereoisomer for specific therapeutic applications. Ongoing research is focused on overcoming these challenges through advanced analytical techniques and computational modeling.

As research into 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine continues to evolve, its role in pharmaceutical development is becoming increasingly clear. The compound's unique structural features and potential therapeutic applications make it a valuable asset in the quest for new and effective treatments. The Mixture of diastereomers aspect of the compound adds an additional layer of complexity that researchers are actively exploring to maximize its benefits. With continued advancements in synthetic methods and biological understanding, the 6-methyl-4,5,6,7-tetrahydro-1H-indazol-5-amine compound is poised to play a significant role in the future of medicine.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd